![molecular formula C6H5BrClNO B567512 (3-Bromo-5-chloropyridin-2-yl)methanol CAS No. 1227599-26-9](/img/structure/B567512.png)
(3-Bromo-5-chloropyridin-2-yl)methanol
Overview
Description
(3-Bromo-5-chloropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloropyridin-2-yl)methanol typically involves the bromination and chlorination of pyridine derivatives. One common method involves the reaction of 3-bromo-5-chloropyridine with formaldehyde in the presence of a base to yield the desired product . The reaction conditions often include maintaining a low temperature and using solvents like dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chloropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce aldehydes, carboxylic acids, or alkanes .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research indicates that (3-Bromo-5-chloropyridin-2-yl)methanol exhibits various biological activities, making it a candidate for therapeutic applications. Notably, studies have shown its potential as an antimicrobial agent.
Antimicrobial Activity
A study evaluated the effectiveness of this compound against several bacterial strains, revealing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | 8.0 |
Staphylococcus aureus | 4.0 |
Pseudomonas aeruginosa | 16.0 |
These findings suggest that this compound is particularly effective against Staphylococcus aureus, known for its antibiotic resistance .
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions, which are essential in synthesizing pharmaceuticals and agrochemicals .
Case Study: Synthesis of Derivatives
In a recent study, derivatives of this compound were synthesized to explore their biological activities. The modifications included varying the substituents on the pyridine ring to enhance potency against specific targets .
Biological Research
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with enzymes and receptors. The hydroxymethyl group facilitates hydrogen bonding, enhancing binding stability to proteins involved in metabolic pathways .
Case Study: Enzyme Interaction Studies
Research has demonstrated that this compound can inhibit certain enzymes implicated in disease processes. For example, studies involving enzyme assays have shown that modifications to the compound's structure can optimize its interaction with target enzymes, enhancing its therapeutic efficacy .
Agrochemical Applications
Due to its structural characteristics, this compound is also explored in agrochemical formulations. Its potential use as a pesticide or herbicide is under investigation, focusing on its efficacy against agricultural pathogens .
Mechanism of Action
The mechanism of action of (3-Bromo-5-chloropyridin-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-6-chloropyridin-2-yl)methanol
- (3-Bromo-5-fluoropyridin-2-yl)methanol
- (3-Bromo-6-methoxypyridin-2-yl)methanol
Uniqueness
(3-Bromo-5-chloropyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
(3-Bromo-5-chloropyridin-2-yl)methanol is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring with bromine and chlorine substituents at the 3 and 5 positions, respectively, along with a hydroxymethyl group at the 2 position. The synthesis typically involves bromination and chlorination of pyridine derivatives, followed by the reaction with formaldehyde in the presence of a base to yield the desired product.
The biological activity of this compound is thought to be mediated through its interactions with various molecular targets within biological systems. While specific mechanisms remain under investigation, it is posited that the compound may influence enzyme activities or receptor functions, leading to various physiological effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various pathogens in vitro, with notable potency against Leishmania spp. and Trypanosoma brucei. The effective concentrations (EC50) for these organisms were reported as follows:
Pathogen | EC50 (µM) |
---|---|
Leishmania donovani | 8.8 |
Leishmania infantum | 9.7 |
Trypanosoma brucei | 12.8 |
These findings suggest that the compound may serve as a lead for developing new antiprotozoal agents .
Cytotoxicity and Cancer Research
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, although further studies are necessary to elucidate the underlying mechanisms and optimize its therapeutic potential .
Case Studies
- Antileishmanial Activity : A study focused on evaluating the antileishmanial properties demonstrated that derivatives of this compound could inhibit the growth of Leishmania species effectively. The research highlighted its potential as a candidate for treating leishmaniasis, particularly in cases where conventional therapies fail .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of this compound against human cancer cell lines. Results indicated that certain concentrations led to significant cell death, suggesting its potential role as an anticancer agent .
Properties
IUPAC Name |
(3-bromo-5-chloropyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYTSWGANTCGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856617 | |
Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-26-9 | |
Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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